

# toxicological profile of cis-1,3-DICHLOROPROPENE isomers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *cis-1,3-DICHLOROPROPENE*

Cat. No.: *B155052*

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## Toxicological Profile of cis-1,3-Dichloropropene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of **cis-1,3-dichloropropene**, a compound of significant interest in environmental and occupational health. The information is curated for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This document summarizes key quantitative toxicological data, details experimental methodologies from pivotal studies, and presents visual representations of metabolic pathways and experimental workflows.

## Core Toxicological Data

The toxicological effects of **cis-1,3-dichloropropene** have been evaluated across a range of studies, including acute, subchronic, and chronic exposures. The data reveals effects on multiple organ systems, with the liver, kidney, and respiratory tract being primary targets.

## Quantitative Toxicity Data

The following tables summarize the key quantitative data from various toxicological studies on **cis-1,3-dichloropropene** and related formulations.

Table 1: Acute Toxicity of **cis-1,3-Dichloropropene**

| Species        | Route of Administration | Parameter | Value (mg/kg body weight) | Reference Formulation  |
|----------------|-------------------------|-----------|---------------------------|------------------------|
| Rat (Male)     | Oral                    | LD50      | 126                       | cis-isomer             |
| Rat (Female)   | Oral                    | LD50      | 117                       | cis-isomer             |
| Rat (Combined) | Oral                    | LD50      | 121                       | cis-isomer (97.2%)[1]  |
| Rat            | Oral                    | LD50      | 150                       | Telone II[2]           |
| Rat (Male)     | Oral                    | LD50      | 713                       | 1,3-dichloropropene    |
| Rat (Female)   | Oral                    | LD50      | 470                       | 1,3-dichloropropene[3] |
| Rabbit         | Dermal                  | LD50      | 504 - 2100                | 1,3-dichloropropene    |

Table 2: Subchronic and Chronic Toxicity of **cis-1,3-Dichloropropene**

| Species      | Study Duration | Route   | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Effects at LOAEL  |
|--------------|----------------|---------|-------------------|-------------------|---|
| Rat (Male)   | 13 weeks       | Dietary | 5                 | >5                | Decreased body weight[4]  |
| Rat (Female) | 13 weeks       | Dietary | 5                 | 15                | Decreased body weight[4]  |
| Mouse        | 13 weeks       | Dietary | 15                | >15               | Decreased body weight[4]  |
| Rat          | 90 days        | Gavage  | 3                 | 10                | Increased relative kidney weight[5]   |
| Rat          | 2 years        | Dietary | 2.5               | 12.5              | Basal cell hyperplasia of the stomach, increased hepatocellular adenomas (males)[6] |
| Mouse        | 2 years        | Dietary | 2.5               | 25                | Decreased body weight[6]  |

Table 3: Genotoxicity of **cis-1,3-Dichloropropene**

| Assay Type                                   | Test System                                 | Metabolic Activation | Result         |
|--|---|----------------------|----------------|
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium TA100, TA1535        | With and without S9  | Positive[5][7] |
| DNA Damage (Alkaline Elution)                | V79 Chinese Hamster Cells                   | Without S9           | Positive[2]    |
| DNA Damage (Alkaline Elution)                | Rat Liver, Kidney, Gastric Mucosa (in vivo) | N/A                  | Positive[2][8] |
| Micronucleus Test                            | Mouse Bone Marrow (in vivo)                 | N/A                  | Negative[9]    |

Table 4: Carcinogenicity of 1,3-Dichloropropene Formulations

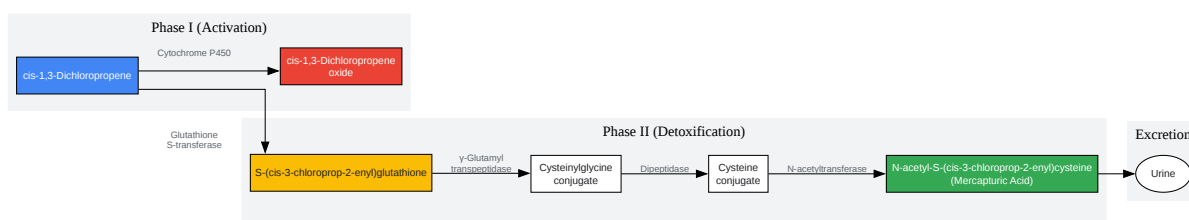
| Species        | Route      | Formulation                                   | Target Organs for Tumors  | Classification                       |
|----------------|------------|---|---|--------------------------------------|
| Rat (Male)     | Gavage     | Telone II (with epichlorohydrin)              | Forestomach (squamous cell papilloma and carcinoma), Liver (neoplastic nodules)[2]  | Clear evidence of carcinogenicity[2] |
| Mouse (Female) | Gavage     | Telone II (with epichlorohydrin)              | Forestomach (squamous cell papilloma and carcinoma), Urinary bladder (transitional cell carcinoma), Lung (alveolar/bronchiolar adenoma) | Evidence of carcinogenicity          |
| Mouse (Male)   | Inhalation | 1,3-Dichloropropene (without epichlorohydrin) | Lung (bronchioalveolar adenomas)  | Evidence of carcinogenicity          |
| Rat            | Inhalation | 1,3-Dichloropropene (without epichlorohydrin) | No increase in tumors   | No evidence of carcinogenicity       |

Table 5: Reproductive and Developmental Toxicity of 1,3-Dichloropropene

| Species | Study Type                  | Route      | NOAEL (mg/m <sup>3</sup> ) | LOAEL (mg/m <sup>3</sup> ) | Key Effects   |
|---------|-----------------------------|------------|----------------------------|----------------------------|---|
| Rat     | Two-generation reproduction | Inhalation | 464                        | >464                       | No adverse reproductive effects[2]  |
| Rat     | Developmental               | Inhalation | 545                        | >545                       | No teratogenic or embryotoxic effects (maternal toxicity observed)[2][10] |
| Rabbit  | Developmental               | Inhalation | 545                        | >545                       | No teratogenic or embryotoxic effects (maternal toxicity observed)[10]    |

## Metabolic Pathway of cis-1,3-Dichloropropene

The primary metabolic pathway for **cis-1,3-dichloropropene** involves conjugation with glutathione (GSH), a critical step in its detoxification.[10][11] This process is followed by a series of enzymatic reactions leading to the formation of a mercapturic acid derivative, which is then excreted in the urine.[2][10] The cis-isomer undergoes glutathione conjugation in rat liver cytosol at a rate four to five times faster than the trans-isomer.[10]



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Caption: Metabolic pathway of **cis-1,3-dichloropropene**.

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological findings. Below are summaries of protocols for key experiments cited in the toxicological assessment of **cis-1,3-dichloropropene**.

### Bacterial Reverse Mutation Assay (Ames Test)

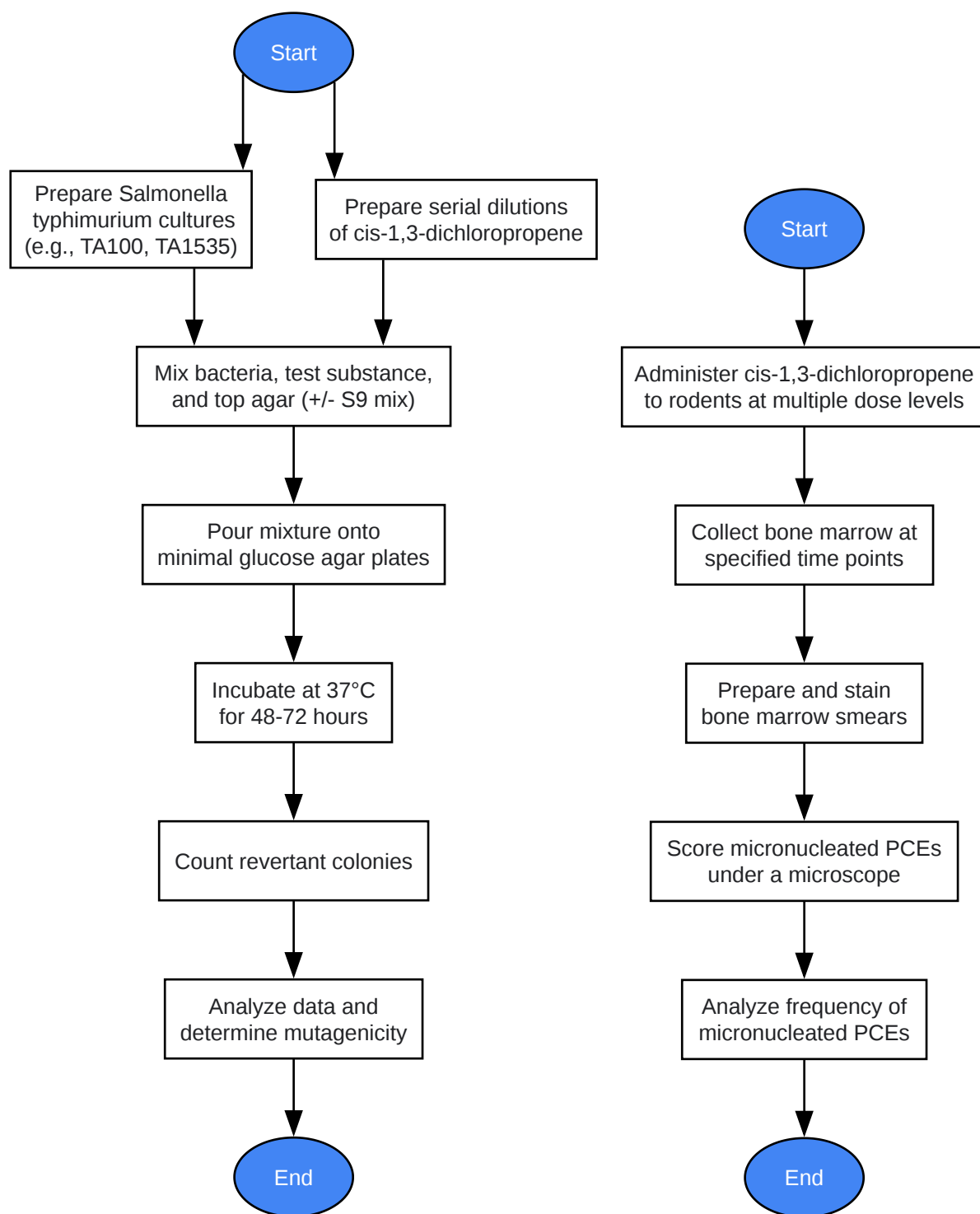
This assay evaluates the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium*.

Protocol Summary:

- **Strains:** *Salmonella typhimurium* strains TA100 and TA1535, which are sensitive to base-pair substitution mutagens, are commonly used.<sup>[5][7]</sup>
- **Metabolic Activation:** The test is conducted both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.

- Procedure:
  - A mixture of the bacterial culture, the test substance at various concentrations, and either S9 mix or a buffer are combined in molten top agar.
  - This mixture is poured onto minimal glucose agar plates.
  - The plates are incubated at 37°C for 48-72 hours.
- Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on the test plates is compared to the number on the solvent control plates. A significant, dose-dependent increase in revertant colonies indicates a positive mutagenic response.





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